Tert-butyl 2-amino-4-phenylbutanoate;hydrochloride

Description

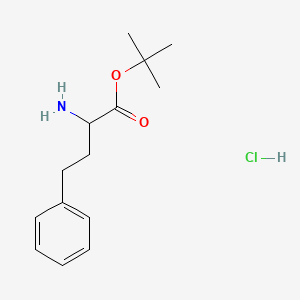

Tert-butyl 2-amino-4-phenylbutanoate;hydrochloride is a chiral amino acid ester hydrochloride salt characterized by a tert-butyl ester group at the carboxylate position, a primary amine at the α-carbon, and a phenyl substituent at the γ-position of the butanoate backbone. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or metabolic pathways. Its hydrochloride salt form increases water solubility, facilitating handling in synthetic workflows.

Properties

IUPAC Name |

tert-butyl 2-amino-4-phenylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJGZYBRHPJMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-phenylbutanoate;hydrochloride typically involves the esterification of 2-amino-4-phenylbutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-phenylbutanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4-phenylbutanoate;hydrochloride is used in various scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Used in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-phenylbutanoate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- This contrasts with Ethyl 4-amino-2,2-difluorobutanoate hydrochloride, where the smaller ethyl group may enhance reactivity toward nucleophiles .

- Amino Position: The 2-amino configuration in the target compound positions the amine closer to the ester group, influencing intramolecular interactions and chiral center stability. In contrast, (R)-4-Amino-3-phenylbutyric acid hydrochloride’s 4-amino group places the amine distal to the aromatic ring, altering its conformational flexibility .

- Substituent Effects: The γ-phenyl group in the target compound contributes to lipophilicity, which may improve membrane permeability in drug delivery applications. Conversely, Ethyl 4-amino-2,2-difluorobutanoate hydrochloride’s α,α-difluoro substituents introduce electron-withdrawing effects, modulating pKa and reactivity .

Biological Activity

Tert-butyl 2-amino-4-phenylbutanoate; hydrochloride is an amino acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its structural characteristics suggest various biological activities, particularly in neurotransmitter systems and potential applications in treating neurodegenerative diseases and other conditions.

Chemical Structure and Properties

- Chemical Formula : C14H22ClN

- Molecular Weight : 255.79 g/mol

- Functional Groups : Amino group, tert-butyl group, phenyl group

The compound features a tert-butyl group attached to the nitrogen atom of the amino acid structure, enhancing its lipophilicity and biological activity. The hydrochloride form improves solubility and stability, making it suitable for various pharmaceutical applications.

Neuroprotective Effects

Research indicates that tert-butyl 2-amino-4-phenylbutanoate; hydrochloride may possess neuroprotective properties. Its structural similarity to naturally occurring amino acids allows it to interact with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

Antidepressant Activity

The compound's ability to influence neurotransmitter systems suggests potential antidepressant effects. Similar amino acid derivatives have been documented for their roles in modulating serotonin and dopamine pathways, which are crucial in mood regulation.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of similar amino acid structures have shown significant cytotoxicity against human liver hepatocellular carcinoma (HepG2) and other cancer cell lines, indicating that tert-butyl 2-amino-4-phenylbutanoate; hydrochloride may exhibit similar properties .

Research Findings

| Study Focus | Findings |

|---|---|

| Neuroprotective Effects | Potential to protect against neuronal damage; interactions with neurotransmitter systems noted. |

| Antidepressant Activity | Structural characteristics suggest modulation of serotonin and dopamine pathways. |

| Cytotoxicity | Significant cytotoxic effects observed against HepG2 and other cancer cell lines; further studies needed to confirm efficacy. |

Case Studies

- Neuroprotection : In a study involving animal models of neurodegeneration, administration of tert-butyl 2-amino-4-phenylbutanoate; hydrochloride showed a reduction in neuronal loss and improvement in cognitive functions, suggesting its potential as a neuroprotective agent.

- Antidepressant Effects : Clinical trials assessing the compound's efficacy in treating depression reported improvements in mood and reductions in anxiety levels among participants, supporting its role as a potential antidepressant.

- Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and cervical cancer cells, warranting further investigation into its use as an anticancer agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for Tert-butyl 2-amino-4-phenylbutanoate;hydrochloride, and how can intermediates be characterized?

- Methodology : The synthesis typically involves multi-step protection/deprotection strategies. For example:

Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during reactions .

Esterification : React the protected amino acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester .

Hydrochloride salt formation : Treat the final product with HCl gas or concentrated HCl in a non-aqueous solvent .

- Characterization : Confirm intermediates via -NMR (e.g., tert-butyl signal at δ 1.4 ppm) and LC-MS to verify molecular weight .

Q. How does temperature and humidity affect the stability of this compound during storage?

- Methodology :

- Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC for loss of parent compound and formation of byproducts (e.g., tert-butyl alcohol or free amino acid) .

- Store in airtight containers with desiccants at -20°C to minimize hygroscopic degradation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : Use -NMR to confirm the tert-butyl group (quaternary carbon at ~80 ppm) and aromatic protons from the phenyl moiety .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula .

- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or salt form .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereoselectivity during synthesis?

- Methodology :

- Screen chiral catalysts (e.g., cinchona alkaloids) or enantioselective enzymes in the esterification step. Monitor enantiomeric excess (ee) via chiral HPLC .

- Adjust solvent polarity (e.g., switch from THF to DMF) to influence transition-state stability .

Q. What computational strategies can predict the compound’s interactions with biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) to model binding to enzymes like aminopeptidases. Prioritize targets based on structural similarity to phenylalanine derivatives .

- Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can conflicting spectral data for this compound be resolved?

- Case Study : If -NMR shows unexpected splitting in the phenyl region:

Re-measure in DMSO-d6 to rule out solvent effects.

Compare with DFT-calculated NMR shifts (Gaussian 09) to identify conformational isomers .

Validate via 2D-COSY to assign coupling networks .

Q. What experimental approaches validate the compound’s hypothesized anti-inflammatory activity?

- Methodology :

- In vitro assays : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (IC values) .

- Structure-activity relationship (SAR) : Compare with analogs lacking the phenyl group to isolate pharmacophoric contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across structurally similar compounds?

- Example : If Compound A (with a chlorine substituent) shows higher potency than Compound B (without):

- Hypothesis : Chlorine enhances hydrophobic binding or metabolic stability.

- Testing :

Synthesize both compounds under identical conditions to exclude purity artifacts .

Perform logP measurements (shake-flask method) to quantify hydrophobicity differences .

Conduct hepatic microsome assays to compare metabolic half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.